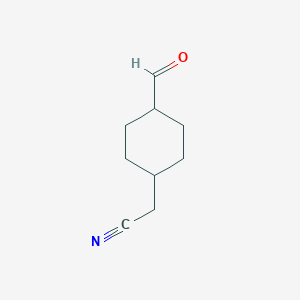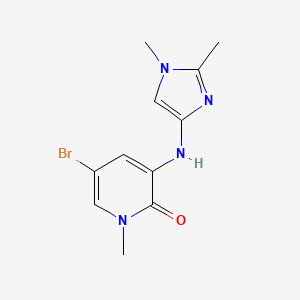![molecular formula C13H19NO3 B8448088 tert-butyl N-[(1R)-1-(4-hydroxyphenyl)ethyl]carbamate](/img/structure/B8448088.png)
tert-butyl N-[(1R)-1-(4-hydroxyphenyl)ethyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-Tert-butyl 1-(4-hydroxyphenyl)ethylcarbamate is a chemical compound that belongs to the class of carbamates Carbamates are organic compounds derived from carbamic acid and are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-Tert-butyl 1-(4-hydroxyphenyl)ethylcarbamate typically involves the reaction of ®-1-(4-hydroxyphenyl)ethanol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at a controlled temperature to ensure the formation of the desired product. The reaction can be summarized as follows:
(R)-1-(4-hydroxyphenyl)ethanol+tert-butyl chloroformateTEA, THF(R)-Tert-butyl 1-(4-hydroxyphenyl)ethylcarbamate
Industrial Production Methods
In an industrial setting, the production of ®-Tert-butyl 1-(4-hydroxyphenyl)ethylcarbamate may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The use of automated reactors and advanced purification techniques such as chromatography and crystallization ensures the efficient production of high-quality compounds.
Analyse Des Réactions Chimiques
Types of Reactions
®-Tert-butyl 1-(4-hydroxyphenyl)ethylcarbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The tert-butyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ®-Tert-butyl 1-(4-oxophenyl)ethylcarbamate.
Reduction: Regeneration of ®-Tert-butyl 1-(4-hydroxyphenyl)ethylcarbamate.
Substitution: Formation of various substituted carbamates depending on the nucleophile used.
Applications De Recherche Scientifique
®-Tert-butyl 1-(4-hydroxyphenyl)ethylcarbamate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of ®-Tert-butyl 1-(4-hydroxyphenyl)ethylcarbamate involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and van der Waals interactions with biological macromolecules, influencing their function. The carbamate moiety can also interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-Tert-butyl 1-(4-oxophenyl)ethylcarbamate: An oxidized derivative with a carbonyl group.
®-Tert-butyl 1-(4-methoxyphenyl)ethylcarbamate: A methoxy-substituted analog.
®-Tert-butyl 1-(4-aminophenyl)ethylcarbamate: An amino-substituted analog.
Uniqueness
®-Tert-butyl 1-(4-hydroxyphenyl)ethylcarbamate is unique due to the presence of the hydroxy group, which imparts specific chemical reactivity and potential biological activity. The combination of the tert-butyl group and the ethylcarbamate moiety further enhances its versatility and applicability in various scientific fields.
Propriétés
Formule moléculaire |
C13H19NO3 |
|---|---|
Poids moléculaire |
237.29 g/mol |
Nom IUPAC |
tert-butyl N-[(1R)-1-(4-hydroxyphenyl)ethyl]carbamate |
InChI |
InChI=1S/C13H19NO3/c1-9(10-5-7-11(15)8-6-10)14-12(16)17-13(2,3)4/h5-9,15H,1-4H3,(H,14,16)/t9-/m1/s1 |
Clé InChI |
LTCGADYUJGMDCF-SECBINFHSA-N |
SMILES isomérique |
C[C@H](C1=CC=C(C=C1)O)NC(=O)OC(C)(C)C |
SMILES canonique |
CC(C1=CC=C(C=C1)O)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-isopropyl-1-(1-methyl-1H-benzo[d]imidazol-5-yl)-1H-pyrazol-5-amine](/img/structure/B8448007.png)


![{1-[(4-Methyl-1,3-thiazol-2-yl)methyl]cyclobutyl}methanol](/img/structure/B8448029.png)










